(5-Bromopentyl)boronic acid
CAS No.: 120986-85-8
Cat. No.: VC20838932
Molecular Formula: C5H12BBrO2
Molecular Weight: 194.87 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 120986-85-8 |
---|---|
Molecular Formula | C5H12BBrO2 |
Molecular Weight | 194.87 g/mol |
IUPAC Name | 5-bromopentylboronic acid |
Standard InChI | InChI=1S/C5H12BBrO2/c7-5-3-1-2-4-6(8)9/h8-9H,1-5H2 |
Standard InChI Key | RCBNHBWNONFWHR-UHFFFAOYSA-N |
SMILES | B(CCCCCBr)(O)O |
Canonical SMILES | B(CCCCCBr)(O)O |
Introduction
Structural and Physical Characteristics
Structural Features
The molecular structure of (5-bromopentyl)boronic acid consists of a linear five-carbon chain with a bromine atom at the terminal position and a boronic acid group (B(OH)₂) at the opposite end. The boronic acid functional group includes a boron atom bonded to two hydroxyl groups and the alkyl chain . This arrangement provides the molecule with both nucleophilic character (through the boronic acid) and electrophilic properties (via the bromine-terminated chain).
The compound's structural features enable it to participate in various chemical transformations, including cross-coupling reactions and nucleophilic substitutions. The bromine terminus can undergo substitution reactions, while the boronic acid group can participate in transmetalation processes during coupling reactions .
Spectroscopic and Analytical Data
Analytical data for (5-bromopentyl)boronic acid includes predicted collision cross-section measurements, which are valuable for mass spectrometry-based identification and characterization. These predictions provide important information for analytical chemists working with this compound .
The predicted collision cross-section data for various ionic forms of (5-bromopentyl)boronic acid are presented in the following table:
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]⁺ | 195.01865 | 136.3 |
[M+Na]⁺ | 217.00059 | 136.6 |
[M+NH₄]⁺ | 212.04519 | 140.1 |
[M+K]⁺ | 232.97453 | 137.8 |
[M-H]⁻ | 193.00409 | 133.6 |
[M+Na-2H]⁻ | 214.98604 | 136.1 |
[M]⁺ | 194.01082 | 134.1 |
[M]⁻ | 194.01192 | 134.1 |
Chemical Reactivity and Applications
Reactivity Profile
(5-Bromopentyl)boronic acid exhibits distinctive reactive properties attributed to its dual-functional nature. The boronic acid moiety is capable of participating in various coupling reactions, particularly Suzuki-Miyaura cross-coupling, which is a widely employed method for carbon-carbon bond formation . This reactivity makes the compound valuable in organic synthesis applications.
The bromine terminus provides an additional reactive site that can undergo nucleophilic substitution reactions, allowing for further functionalization of the molecule . This dual reactivity enables (5-bromopentyl)boronic acid to serve as a versatile linker or spacer in the construction of more complex molecular architectures.
In comparison with other boronic acids, (5-bromopentyl)boronic acid's aliphatic nature influences its reactivity profile. Unlike aromatic boronic acids, which benefit from resonance stabilization, the alkyl boronic acid group in this compound may exhibit different reactivity patterns and stability characteristics .
Applications in Organic Synthesis
The primary application of (5-bromopentyl)boronic acid lies in organic synthesis, particularly as an intermediate in the preparation of pharmaceutical compounds . Its utility extends to several important areas:
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Cross-coupling reactions: The compound participates in Suzuki-Miyaura coupling reactions, enabling the formation of carbon-carbon bonds that are difficult to achieve through other methods .
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Bioconjugation: The dual functionality allows the molecule to serve as a linker in bioconjugation techniques, facilitating the attachment of molecules such as drugs or biomolecules to proteins or antibodies.
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Pharmaceutical development: (5-Bromopentyl)boronic acid serves as a key building block in the synthesis of complex bioactive molecules, particularly in medicinal chemistry research .
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Material science: The compound contributes to the development of advanced materials with specific functional properties .
The versatility of (5-bromopentyl)boronic acid in these applications stems from its ability to undergo selective reactions at either the boronic acid group or the bromine-terminated end, enabling precise control over molecular architecture and function.
Pharmaceutical and Biomedical Context
While (5-bromopentyl)boronic acid itself is primarily utilized as an intermediate rather than a final pharmaceutical product, it belongs to a class of compounds with growing importance in medicinal chemistry. Boronic acids have demonstrated significant pharmaceutical applications, exemplified by approved drugs such as bortezomib, ixazomib, and vaborbactam .
The pharmaceutical relevance of boronic acids includes:
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Proteasome inhibition: Several boronic acid-containing compounds function as proteasome inhibitors for cancer treatment .
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β-lactamase inhibition: Boronic acids can serve as β-lactamase inhibitors, enhancing the efficacy of antibiotics against resistant bacteria .
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Selective binding capabilities: Boronic acids generally exhibit selective binding to diols and related structures, enabling potential interactions with biological molecules that can influence cellular processes and drug efficacy .
These broader applications of boronic acids provide context for understanding the potential significance of (5-bromopentyl)boronic acid as a synthetic building block in pharmaceutical research and development.
Boronic Acid Modifications and Specialized Applications
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